molecular formula C6H11NO B14215602 N-Methylpent-2-enamide CAS No. 569363-36-6

N-Methylpent-2-enamide

Cat. No.: B14215602
CAS No.: 569363-36-6
M. Wt: 113.16 g/mol
InChI Key: LGJWBFOHDGOHPU-UHFFFAOYSA-N
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Description

N-Methylpent-2-enamide is an organic compound with the molecular formula C6H11NO. It is a secondary amide with a double bond in its structure, making it a member of the enamide family. Enamides are known for their unique reactivity and are valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylpent-2-enamide can be synthesized through various methods. One common approach involves the oxidative desaturation of amides. For instance, an Fe-assisted regioselective oxidative desaturation of amides can be employed to produce enamides . Another method involves the direct N-dehydrogenation of amides using LiHMDS and triflic anhydride as both the electrophilic activator and oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions: N-Methylpent-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the double bond in the enamide to a single bond, forming saturated amides.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Fe-assisted oxidative desaturation.

    Reduction: Catalytic hydrogenation using metal catalysts.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield β-halogenated enamides , while reduction may produce saturated amides.

Scientific Research Applications

N-Methylpent-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methylpent-2-enamide involves its reactivity as an enamide. The nitrogen atom in the enamide structure is a powerful pi-donor, making the alkene particularly nucleophilic . This nucleophilicity allows this compound to participate in various chemical reactions, including electrophilic additions and substitutions. The specific molecular targets and pathways depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Uniqueness: N-Methylpent-2-enamide is unique due to its specific structure, which imparts distinct reactivity and properties. Its secondary amide structure with a double bond allows for unique interactions and reactions that are not possible with other amides or enamides.

Properties

CAS No.

569363-36-6

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-methylpent-2-enamide

InChI

InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

LGJWBFOHDGOHPU-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(=O)NC

Origin of Product

United States

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